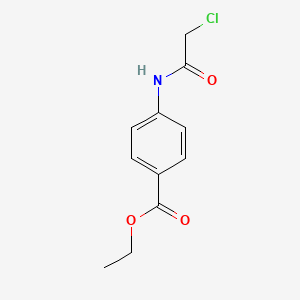![molecular formula C10H14N2O2S B1267798 Acide 2-amino-3-[(2-pyridin-2-yléthyl)thio]propanoïque CAS No. 29567-83-7](/img/structure/B1267798.png)
Acide 2-amino-3-[(2-pyridin-2-yléthyl)thio]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Méthodes De Préparation
The synthesis of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-pyridin-2-ylethylamine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases.
Comparaison Avec Des Composés Similaires
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-2-yl)propanoic acid: This compound lacks the thio group present in 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid, which may result in different chemical reactivity and biological activity.
2-Amino-3-(2-thienyl)propanoic acid: This compound contains a thienyl group instead of a pyridinyl group, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
29567-83-7 |
|---|---|
Formule moléculaire |
C10H14N2O2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
LZHOUAHZPZIFRR-VIFPVBQESA-N |
SMILES |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
SMILES isomérique |
C1=CC=NC(=C1)CCSC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
Séquence |
X |
Synonymes |
S-(2-(2-pyridinyl)ethyl)-L-cysteine S-beta-(2-pyridylethyl)-L-cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


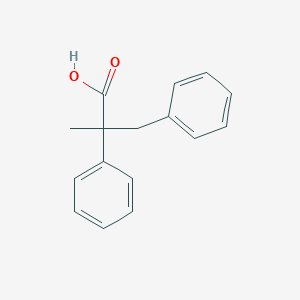
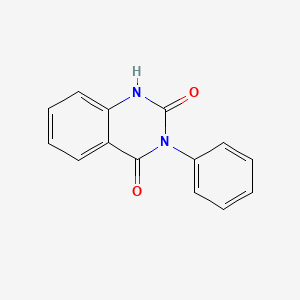
![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
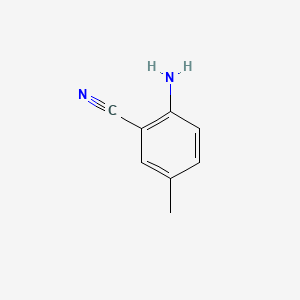

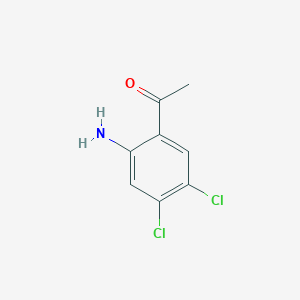
![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
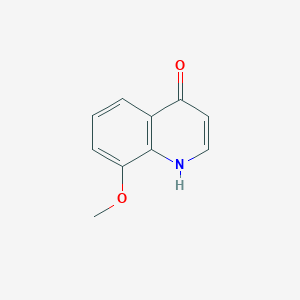
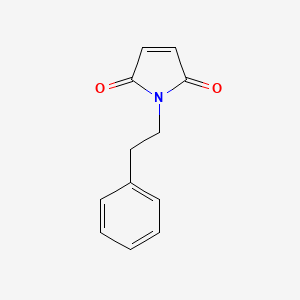
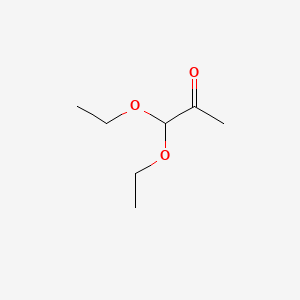
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

